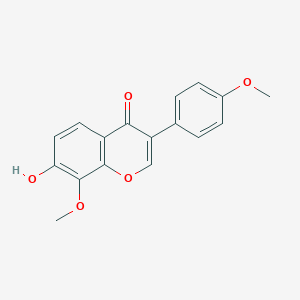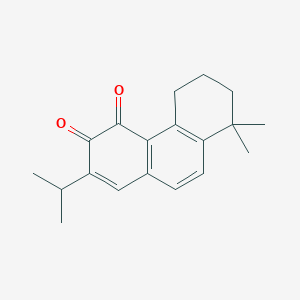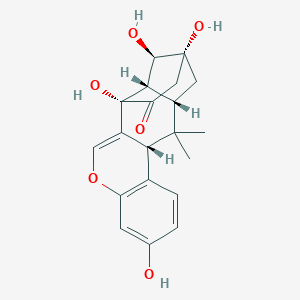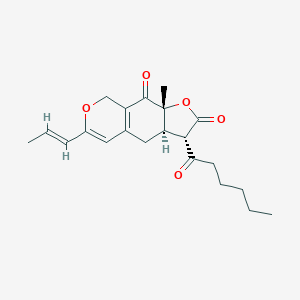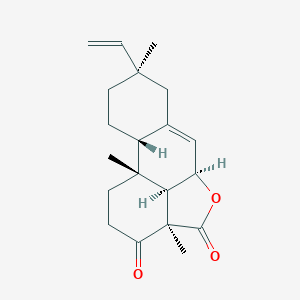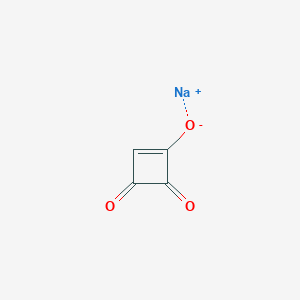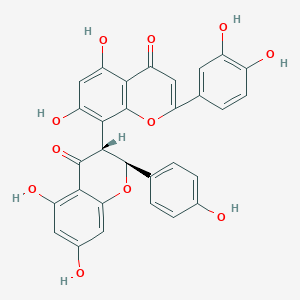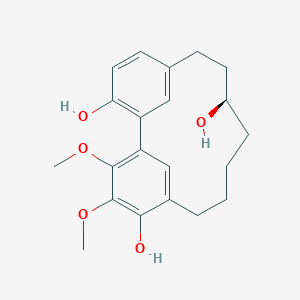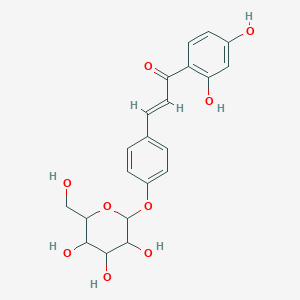
Isoliquiritin
Übersicht
Beschreibung
Isoliquiritin is a monosaccharide derivative that is trans-chalcone substituted by hydroxy groups at positions 2’ and 4’ and a beta-D-glucopyranosyloxy group at position 4 . It is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms . It has a role as an antineoplastic agent and a plant metabolite .
Molecular Structure Analysis
This compound has a molecular formula of C21H22O9 . It is a member of chalcones, a member of resorcinols, a beta-D-glucoside, and a monosaccharide derivative . It is functionally related to a trans-chalcone .Physical And Chemical Properties Analysis
This compound has a molecular weight of 418.4 g/mol . It is a monosaccharide derivative that is trans-chalcone substituted by hydroxy groups at positions 2’ and 4’ and a beta-D-glucopyranosyloxy group at position 4 .Wissenschaftliche Forschungsanwendungen
Hemmung der Monoaminoxidase
Isoliquiritin wurde als ein potenter Inhibitor der humanen Monoaminoxidase identifiziert, was für seine potenzielle Anwendung bei der Behandlung neurologischer Erkrankungen von Bedeutung ist. Zelluläre Funktionsstudien haben gezeigt, dass this compound an bestimmten Rezeptoren Agonisten- oder Antagonistenverhalten aufweisen kann, was auf sein therapeutisches Potenzial hindeutet .
Antifungalaktivität
Die Forschung hat gezeigt, dass this compound eine signifikante antifungale Aktivität gegen Krankheitserreger wie P. litchii Chen aufweist. Es kann zu Zytoplasmaleere und Verformung von Mycelien in den Pilzen führen, was auf seine Verwendung in landwirtschaftlichen Fungiziden oder Antimykotika hindeutet .
Antidepressive Aktivität
this compound kann auch antidepressive Eigenschaften haben, indem es die NLRP3-vermittelte Pyroptose unterdrückt. Dies zeigt einen neuen Weg für die Behandlung von Depressionen auf, der sich auf die Reduzierung von entzündungsbedingtem Zelltod konzentriert .
Wirkmechanismus
Target of Action
Isoliquiritin, a major constituent of the Glycyrrhizae Rhizoma, has been found to target several receptors and pathways. It has been identified as a potent GABA-A benzodiazepine receptor positive allosteric modulator . It also targets miR-301b/LRIG1 signaling pathways , and dopamine D1, D3, and vasopressin V1A receptors . These targets play crucial roles in various physiological processes, including neurotransmission, cell signaling, and melanoma growth inhibition.
Mode of Action
This compound interacts with its targets in several ways. As a positive allosteric modulator of the GABA-A benzodiazepine receptor, it enhances the receptor’s affinity for its neurotransmitter, GABA . This results in an increase in the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
In the context of miR-301b/LRIG1 signaling pathways, this compound’s interaction results in the inhibition of melanoma growth . Furthermore, it acts as an antagonist of the D1 receptor and an agonist of the D3 and V1A receptors .
Biochemical Pathways
The enzyme 6’-deoxychalcone synthase uses malonyl-CoA, 4-coumaroyl-CoA, NADPH, and H+ to produce this compound .
Pharmacokinetics
The pharmacokinetics of this compound show no dose dependence after both intravenous and oral administration . Although approximately 92.0% of the oral this compound is absorbed, the extent of the absolute bioavailability value is only 11.8% of the oral dose . The low absolute bioavailability value of this compound might be due to the considerable metabolism of this compound in the small intestine and liver .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. Its interaction with the GABA-A benzodiazepine receptor can lead to a decrease in neuronal excitability . Its action on miR-301b/LRIG1 signaling pathways results in the inhibition of melanoma growth . Furthermore, this compound provides protective action against corticosterone-induced cell damage by reducing oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression levels of metabolic enzymes and transporters in the liver and small intestine can significantly affect the bioavailability of this compound . Furthermore, the presence of other compounds and the pH of the environment can also impact the stability and action of this compound.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWXJFQOCHMPCK-LXGDFETPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317746 | |
| Record name | Isoliquiritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5041-81-6, 7014-39-3 | |
| Record name | Isoliquiritin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoliquiritin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neoisoliquiritin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007014393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoliquiritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOLIQUIRITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y348H1V4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



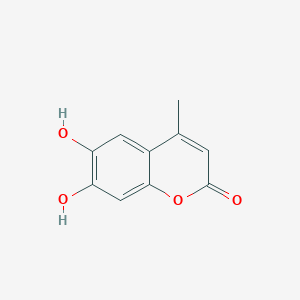
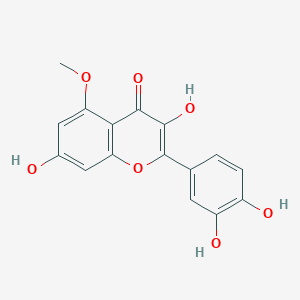
![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one](/img/structure/B191875.png)
